N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrido[3,4-d]pyrimidine core, which is known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine typically involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[3,4-d]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the pyrido[3,4-d]pyrimidine core may yield a dihydropyrimidine derivative.
Scientific Research Applications
N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes or bind to receptors, thereby modulating various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)-: This compound shares a similar core structure but differs in its functional groups and overall reactivity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-: This compound also contains a pyrido[3,4-d]pyrimidine core but has different substituents, leading to variations in its biological activity and chemical reactivity.
Uniqueness
N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13-4-6-14(7-5-13)17(23(2)3)11-20-18-15-8-9-19-10-16(15)21-12-22-18/h4-10,12,17H,11H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLZIWMWAZHYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC2=NC=NC3=C2C=CN=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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